5-(Piperidin-1-yl)nicotinic acid

Catalog No.
S800157
CAS No.
878742-33-7
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-yl)nicotinic acid

CAS Number

878742-33-7

Product Name

5-(Piperidin-1-yl)nicotinic acid

IUPAC Name

5-piperidin-1-ylpyridine-3-carboxylic acid

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)

InChI Key

UWDWYCKLOPCIOM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O
  • Structural Similarity to Known Nicotinic Acid Derivatives

    -(Piperidin-1-yl)nicotinic acid contains a nicotinic acid moiety, which is a key structural component of many biologically active molecules, including vitamin B3 (niacin) and its derivatives. These derivatives have been explored for their potential roles in various physiological processes including vasodilation, blood sugar control, and cholesterol metabolism. The piperidine ring substitution on the 5th position of the nicotinic acid group in 5-(Piperidin-1-yl)nicotinic acid suggests researchers might be investigating its interaction with similar targets or pathways.

  • Availability for Research Purposes

    Several chemical suppliers offer 5-(Piperidin-1-yl)nicotinic acid, typically for research use only [, , ]. This indicates ongoing scientific interest in the compound's potential properties.

5-(Piperidin-1-yl)nicotinic acid, with the chemical formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and CAS number 878742-33-7, is a derivative of nicotinic acid featuring a piperidine moiety at the 5-position. This compound is characterized by its unique structure that incorporates both a pyridine and a piperidine ring, which contributes to its potential biological activities. The molecular weight of 5-(Piperidin-1-yl)nicotinic acid is approximately 206.24 g/mol, and it has several notable properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for various pharmacological applications .

Typical of carboxylic acids and amines. Some of the key reactions include:

  • Esterification: The carboxylic group can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, which may enhance its biological activity.
  • Oxidation: Under certain conditions, it may be oxidized to yield more complex structures or derivatives .

The biological activity of 5-(Piperidin-1-yl)nicotinic acid has been studied in various contexts, particularly concerning its interaction with nicotinic acetylcholine receptors. These receptors are involved in numerous physiological processes, including neurotransmission and muscle contraction. The compound exhibits potential neuroprotective effects and may influence cognitive functions due to its ability to cross the blood-brain barrier . Additionally, it has been noted for its possible applications in treating neurological disorders.

The synthesis of 5-(Piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with piperidine. The general synthetic route includes:

  • Starting Materials: Nicotinic acid and piperidine.
  • Reaction Conditions: The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the desired product.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the compound .

5-(Piperidin-1-yl)nicotinic acid has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Due to its interaction with nicotinic receptors, it is being explored as a potential therapeutic agent for cognitive enhancement and neuroprotection.
  • Research Tool: It serves as a valuable compound for studying receptor mechanisms and drug interactions within the central nervous system .

Studies on the interactions of 5-(Piperidin-1-yl)nicotinic acid with various biological targets have shown that it can modulate nicotinic receptor activity. This modulation can lead to increased neurotransmitter release and enhanced synaptic plasticity, which are crucial for learning and memory processes. Further research is ongoing to elucidate its full pharmacological profile and potential side effects .

5-(Piperidin-1-yl)nicotinic acid shares structural similarities with other compounds that also contain piperidine or nicotinic acid derivatives. Here are some notable comparisons:

Compound NameCAS No.Key Features
4-(Piperidin-1-yl)nicotinic acid1023816-94-5Similar structure but different position of piperidine
5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid931395-73-2Contains chlorine and ethoxycarbonyl groups
Nicotinic acid54-11-5Parent compound with no piperidine substitution

Uniqueness: The presence of the piperidine ring at the 5-position distinguishes 5-(Piperidin-1-yl)nicotinic acid from other derivatives, potentially enhancing its receptor binding affinity and biological activity compared to other nicotinic acids .

XLogP3

1.3

Wikipedia

5-(piperidin-1-yl)nicotinic acid

Dates

Last modified: 08-15-2023

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